[(6-Nitro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)sulfanyl]acetic acid
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Overview
Description
2-[(6-nitro-2-oxo-4-phenyl-1,2-dihydro-3-quinolinyl)sulfanyl]acetic acid is a complex organic compound featuring a quinoline core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-nitro-2-oxo-4-phenyl-1,2-dihydro-3-quinolinyl)sulfanyl]acetic acid typically involves multi-step organic reactions. One common method includes the condensation of 6-nitro-2-oxo-4-phenylquinoline with a thiol-containing acetic acid derivative under acidic conditions. The reaction is often carried out in a solvent such as tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-[(6-nitro-2-oxo-4-phenyl-1,2-dihydro-3-quinolinyl)sulfanyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The quinoline core can be hydrogenated to form a dihydroquinoline derivative.
Substitution: The sulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products
Oxidation: Amino derivatives of the quinoline core.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Studied for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(6-nitro-2-oxo-4-phenyl-1,2-dihydro-3-quinolinyl)sulfanyl]acetic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The quinoline core can intercalate with DNA, disrupting cellular processes and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Compounds with similar quinoline core structures.
Nitroaromatic compounds: Compounds containing nitro groups attached to aromatic rings.
Thioacetic acid derivatives: Compounds with sulfanyl acetic acid moieties.
Uniqueness
2-[(6-nitro-2-oxo-4-phenyl-1,2-dihydro-3-quinolinyl)sulfanyl]acetic acid is unique due to its combination of a quinoline core, nitro group, and sulfanyl acetic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C17H12N2O5S |
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Molecular Weight |
356.4 g/mol |
IUPAC Name |
2-[(6-nitro-2-oxo-4-phenyl-1H-quinolin-3-yl)sulfanyl]acetic acid |
InChI |
InChI=1S/C17H12N2O5S/c20-14(21)9-25-16-15(10-4-2-1-3-5-10)12-8-11(19(23)24)6-7-13(12)18-17(16)22/h1-8H,9H2,(H,18,22)(H,20,21) |
InChI Key |
CQBJWXJQRHHGET-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)[N+](=O)[O-])SCC(=O)O |
Origin of Product |
United States |
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